Hie-124

Description

Properties

IUPAC Name |

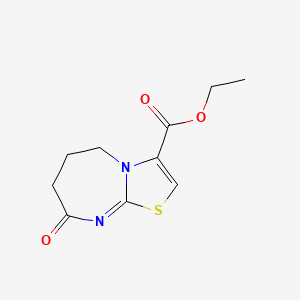

ethyl 8-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-a][1,3]diazepine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-2-15-9(14)7-6-16-10-11-8(13)4-3-5-12(7)10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGPDPNGDCOQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC2=NC(=O)CCCN12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

805326-00-5 | |

| Record name | HIE-124 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0805326005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HIE-124 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS6A6EQZ44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Hie-124: A Novel Ultra-Short-Acting Hypnotic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hie-124, chemically identified as ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1][2]diazepin-3-carboxylate, is a novel central nervous system depressant with potent ultra-short-acting hypnotic and anticonvulsant properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, mechanism of action, pharmacological effects, and metabolic profile. The information is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, pharmacology, and anesthetic research. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key studies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics.

Chemical and Physical Properties

This compound is a small molecule belonging to the thiazolodiazepine class. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1][2]diazepin-3-carboxylate | [PubChem CID: 11447815] |

| Molecular Formula | C10H12N2O3S | [PubChem CID: 11447815] |

| Molecular Weight | 240.28 g/mol | [PubChem CID: 11447815] |

| CAS Number | 805326-00-5 | [PubChem CID: 11447815] |

| Appearance | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

Presumed Mechanism of Action: GABA-A Receptor Modulation

While direct binding studies for this compound are not extensively published, research on structurally related thiazolodiazepine derivatives strongly suggests that its mechanism of action involves positive allosteric modulation of the GABA-A receptor. Docking studies on similar compounds indicate a high affinity for the benzodiazepine binding site on the GABA-A receptor complex.

Activation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, leads to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a depressant effect on the central nervous system, which manifests as sedation and hypnosis.

References

Hie-124 chemical structure and properties

An In-depth Technical Guide to Hie-124

Introduction

This compound, with the IUPAC name ethyl 8-oxo-6,7-dihydro-5H-[1][2]thiazolo[3,2-a][1][2]diazepine-3-carboxylate, is a novel, investigational nonbenzodiazepine compound.[3] It is recognized for its potent, ultra-short-acting hypnotic effects, demonstrating a rapid onset and short duration of action.[2][4] This profile suggests its potential as a preanesthetic medication or an anesthesia inducer, potentially offering advantages over traditional agents like thiopental and benzodiazepines by having no acute tolerance or noticeable side effects.[2][5] The primary metabolite of this compound is its corresponding carboxylic acid, formed by the de-ethylation of the parent compound.[5]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiazolo[3,2-a][1][2]diazepine core.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | ethyl 8-oxo-6,7-dihydro-5H-[1][2]thiazolo[3,2-a][1][2]diazepine-3-carboxylate | [3] |

| Molecular Formula | C10H12N2O3S | [3][4] |

| Molecular Weight | 240.28 g/mol | [3][4] |

| CAS Number | 805326-00-5 | [3] |

| PubChem CID | 11447815 | [3] |

| SMILES | CCOC(=O)C1=CSC2=NC(=O)CCCN12 | [4] |

| InChI | InChI=1S/C10H12N2O3S/c1-2-15-9(14)7-6-16-10-11-8(13)4-3-5-12(7)10/h6H,2-5H2,1H3 | [3] |

| Stereochemistry | Achiral | [4] |

| Optical Activity | None | [4] |

Mechanism of Action: GABAA Receptor Agonism

This compound is suggested to act as a selective agonist of the Gamma-aminobutyric acid type A (GABAA) receptor.[2] GABAA receptors are ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the central nervous system. Upon binding of an agonist like GABA or this compound, the receptor undergoes a conformational change, opening its integral chloride ion channel. The resulting influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential and thus producing an inhibitory, or hypnotic, effect.

Experimental Protocols

Synthesis of this compound

The synthesis of ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1][2]diazepin-3-carboxylate (this compound) involves a multi-step process. A general procedure is outlined below, based on reported synthetic routes.

A detailed protocol involves the reaction of appropriate starting materials to form the core thiazolodiazepine structure, followed by purification to yield the final product. The exact reagents and conditions can be found in the primary literature.[5]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantification in Mice Serum

A fast HPLC method has been developed for the simultaneous determination of this compound and its metabolite in mice serum.[1]

Table 2: HPLC Method Parameters

| Parameter | Specification |

| Column | Chromolith Speed Rod monolithic silica column (100 mm × 4.6 mm i.d.) |

| Mobile Phase | 65:35 (v/v), 20 mM phosphate buffer (pH 7.0) – acetonitrile |

| Flow Rate | 2.5 mL/min |

| Detection | UV at 240 nm |

| Total Run Time | 2 min |

| Linearity Range | 60–2000 ng/mL for this compound |

| Limit of Detection (LOD) | 20 ng/mL for this compound |

Sample Preparation: Liquid-liquid extraction is used to isolate this compound and its metabolite from the serum matrix, with carbamazepine used as an internal standard.[1]

High-Performance Thin-Layer Chromatography (HPTLC) for Quantification in Human Plasma

An HPTLC method has also been established for the quantitative analysis of this compound in spiked human plasma.

Table 3: HPTLC Method Parameters

| Parameter | Specification |

| Stationary Phase | HPTLC plates |

| Mobile Phase | Chloroform–ethyl acetate 80:20 (v/v) |

| Detection | Densitometric detection at 265 nm |

| Linearity Range | 40–400 µg/mL |

| Limit of Detection (LOD) | 20 µg/mL |

| Limit of Quantification (LOQ) | 40 µg/mL |

Sample Preparation: Diazepam is used as the internal standard. The plasma sample is mixed with the internal standard and methanol, vortexed, and centrifuged. The supernatant is then used for analysis.

Metabolism

In vivo and in vitro studies in rats have shown that the primary metabolic pathway for this compound is the hydrolysis of the ethyl ester to its corresponding carboxylic acid derivative.[5] This metabolite is the major product observed after incubation with rat liver microsomes and hepatocytes.[5]

References

- 1. Liquid chromatographic high-throughput analysis of the new ultra-short acting hypnotic ‘this compound’ and its metabolite in mice serum using a monolithic silica column - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C10H12N2O3S | CID 11447815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Synthesis, ultra-short acting hypnotic activity, and metabolic profile of ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a] [1,3]diazepin-3-carboxylate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

Hie-124 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Hie-124

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: this compound is an investigational compound. While its classification as a nonbenzodiazepine hypnotic defines its general mechanism, specific quantitative data on its interaction with receptor subtypes are not publicly available. The quantitative data presented herein is illustrative, derived from well-characterized members of the same class, to provide a comparative context.

Executive Summary

This compound (ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1][2]diazepin-3-carboxylate) is an investigational, ultra-short-acting nonbenzodiazepine hypnotic agent.[2][3] Its mechanism of action is predicated on the positive allosteric modulation of the gamma-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS). By binding to the benzodiazepine site on the GABAA receptor complex, this compound enhances the effect of GABA, leading to an increased frequency of chloride channel opening, neuronal hyperpolarization, and subsequent sedative-hypnotic effects. Its rapid onset and short duration of action are key characteristics noted in preclinical evaluations.[2][3]

Core Mechanism of Action

The therapeutic effects of this compound are mediated through its interaction with the GABAA receptor, a pentameric ligand-gated ion channel.

-

Target Receptor: GABAA Receptor

-

Binding Site: Benzodiazepine (BZD) allosteric site, located at the interface between α and γ subunits of the receptor complex.

-

Molecular Action: this compound acts as a positive allosteric modulator (PAM). It does not activate the receptor directly but enhances the affinity of the receptor for its endogenous ligand, GABA.

-

Downstream Effect: The binding of this compound potentiates GABA-mediated inhibitory neurotransmission. This potentiation increases the frequency of chloride (Cl⁻) channel opening, leading to an influx of Cl⁻ ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to reach the action potential threshold, causing a generalized depression of CNS activity, which manifests as sedation and hypnosis.

Nonbenzodiazepines, as a class, often exhibit selectivity for GABAA receptor isoforms containing the α1 subunit, which is heavily implicated in mediating sedative effects. It is hypothesized that this compound shares this selectivity, contributing to its potent hypnotic properties with potentially fewer anxiolytic or myorelaxant effects compared to classical benzodiazepines.

Signaling Pathway

The signaling pathway modulated by this compound is central to synaptic inhibition in the brain. The following diagram illustrates the potentiation of GABAergic signaling by this compound.

Caption: GABAergic Synapse Modulation by this compound.

Quantitative Data: Receptor Subtype Selectivity

While specific binding affinities for this compound are not publicly available, the table below presents illustrative data for well-characterized nonbenzodiazepine hypnotics to demonstrate the principle of GABAA receptor α-subunit selectivity. Data are presented as inhibitor constants (Kᵢ) in nanomolars (nM); a lower value indicates higher binding affinity.

| Compound (Illustrative) | Kᵢ for α1βγ₂ (nM) | Kᵢ for α2βγ₂ (nM) | Kᵢ for α3βγ₂ (nM) | Kᵢ for α5βγ₂ (nM) | α1 Selectivity Ratio (α2/α1) |

| Zolpidem | 15 - 25 | 250 - 400 | 300 - 500 | > 15,000 | ~10-20 fold |

| Zaleplon | 10 - 20 | 100 - 150 | 200 - 300 | > 1,000 | ~10 fold |

| Eszopiclone | 10 - 20 | 40 - 70 | 60 - 100 | 20 - 40 | ~4 fold |

Data compiled from various public pharmacology resources and are representative.

The high affinity for the α1 subunit relative to other subunits is believed to be a primary determinant of the sedative-hypnotic effects of these compounds.

Experimental Protocols

The characterization of a compound like this compound involves multiple stages. Below are detailed methodologies for two key experiments used to determine its mechanism of action.

Protocol: Radioligand Competition Binding Assay

This experiment determines the binding affinity (Kᵢ) of this compound for different GABAA receptor subtypes.

-

Objective: To quantify the affinity of this compound for specific GABAA receptor α-subunits (α1, α2, α3, α5).

-

Materials:

-

Cell membranes from HEK293 cells stably expressing specific human GABAA receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, etc.).

-

Radioligand: [³H]-Flumazenil (a BZD-site antagonist).

-

Test Compound: this compound, dissolved in DMSO and serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/B).

-

Scintillation fluid and counter.

-

-

Methodology:

-

Membrane Preparation: Thaw prepared cell membranes on ice and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-Flumazenil (typically at its Kd value, ~1 nM), and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

Controls: Include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled BZD-site ligand, e.g., 10 µM Diazepam).

-

Incubation: Incubate the plate for 60-90 minutes at 4°C to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Place filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific [³H]-Flumazenil binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

-

-

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This experiment measures the functional effect of this compound on GABA-induced chloride currents.

-

Objective: To determine if this compound potentiates GABA-activated currents and to quantify its potency (EC₅₀).

-

Materials:

-

Cultured neurons or HEK293 cells expressing GABAA receptors.

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system).

-

Borosilicate glass pipettes.

-

Extracellular Solution (ECS): Containing physiological ion concentrations (e.g., NaCl, KCl, CaCl₂, MgCl₂, Glucose, HEPES).

-

Intracellular Solution (ICS): Containing high Cl⁻ concentration to allow for measurement of inward currents (e.g., CsCl, MgCl₂, EGTA, HEPES, ATP).

-

GABA and this compound stock solutions.

-

-

Methodology:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy and recording.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-6 MΩ when filled with ICS.

-

Seal Formation: Under microscopic guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, achieving electrical and chemical access to the cell's interior.

-

Voltage Clamp: Clamp the cell's membrane potential at -60 mV.

-

GABA Application: Apply a low concentration of GABA (typically EC₅-EC₂₀, the concentration that elicits 5-20% of the maximal response) via the perfusion system to establish a baseline current.

-

Co-application: Co-apply the same concentration of GABA along with varying concentrations of this compound.

-

Recording: Record the inward Cl⁻ current elicited by each application. A potentiation of the current in the presence of this compound indicates positive allosteric modulation.

-

Data Analysis:

-

Measure the peak amplitude of the current for each concentration of this compound.

-

Normalize the potentiation relative to the baseline GABA response.

-

Plot the normalized response against the log concentration of this compound and fit with a sigmoidal dose-response curve to determine the EC₅₀ (concentration of this compound that produces 50% of its maximal effect) and the maximum potentiation (Emax).

-

-

Experimental Workflow Visualization

The following diagram outlines the logical flow of the radioligand binding assay.

Caption: Workflow for a Radioligand Competition Binding Assay.

References

Hie-124: A Technical Whitepaper on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hie-124, chemically known as ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1]diazepin-3-carboxylate, is a novel investigational compound identified as an ultra-short-acting hypnotic agent.[2][3][4] This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a technical guide, presenting available quantitative data, detailed experimental protocols, and a proposed mechanism of action. This compound has demonstrated potent in-vivo hypnotic effects with a rapid onset and short duration of action, suggesting its potential for applications such as a pre-anesthetic medication or an anesthesia inducer.[2][3]

Discovery and Rationale

The quest for ideal hypnotic agents is ongoing, with a focus on compounds that offer rapid induction of sleep, maintenance of sleep for a desired duration, and a quick, clean recovery without residual effects. Ultra-short-acting hypnotics are of particular interest for procedures requiring brief sedation and for the induction of anesthesia. The discovery of this compound stems from research programs aimed at developing novel heterocyclic compounds with central nervous system activity. The thiazolodiazepine scaffold of this compound was designed to interact with key receptors in the central nervous system responsible for sedation and hypnosis.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthetic approach for related thiazolo[3,2-a][1]diazepine derivatives can be inferred. The synthesis would likely involve a multi-step process culminating in the formation of the tricyclic ring system. A plausible synthetic workflow is outlined below.

Caption: A generalized synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Hypnotic Activity

In-vivo studies have demonstrated that this compound possesses potent hypnotic activity characterized by a very rapid onset and a short duration of action.[2][3] When compared to the established anesthetic agent thiopental sodium, this compound exhibited a more favorable profile with no acute tolerance or noticeable side effects reported in the initial studies.[2]

Proposed Mechanism of Action

While direct evidence from the provided search results is limited, the structural similarity of this compound to other benzodiazepine and nonbenzodiazepine hypnotics strongly suggests that its mechanism of action involves the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system. The binding of hypnotic drugs to the GABA-A receptor enhances the effect of GABA, leading to an influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability, resulting in sedation and hypnosis.

Caption: Proposed mechanism of action of this compound at the GABA-A receptor.

Metabolism

The metabolic profile of this compound has been investigated in both in-vivo and in-vitro rat models.[2] The primary metabolic pathway is the hydrolysis of the ethyl ester group to form the corresponding carboxylic acid derivative. This metabolite is the only one that has been identified in both in-vitro (rat liver microsomes and hepatocytes) and in-vivo (rat urine) experiments.[2]

Caption: Metabolic pathway of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical and Analytical Data

| Parameter | Value | Reference |

| Chemical Name | Ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1]diazepin-3-carboxylate | [2] |

| Molecular Formula | C₁₀H₁₂N₂O₃S | |

| HPLC-UV Detection Wavelength | 240 nm | [1] |

| HPLC Method Linearity (Mice Serum) | 60–2000 ng/mL | [1] |

| HPLC Limit of Detection (LOD) (Mice Serum) | 20 ng/mL | [1] |

Table 2: In-Vivo Activity (Comparison with Thiopental Sodium)

| Parameter | This compound | Thiopental Sodium | Reference |

| Onset of Action | Very Rapid | Rapid | [2] |

| Duration of Action | Shorter | Longer | [2] |

| Acute Tolerance | Not Observed | - | [2] |

| Side Effects | Not Noticeable | - | [2] |

Experimental Protocols

In-Vivo Hypnotic Activity Assessment (General Protocol)

While a specific, detailed protocol for this compound is not provided in the reviewed literature, a general methodology for assessing hypnotic activity in rodents would involve the following steps:

-

Animal Model: Male Swiss albino mice are commonly used.

-

Drug Administration: The test compound (this compound) and a positive control (e.g., thiopental sodium) are administered intraperitoneally or intravenously.

-

Observation: Animals are observed for the onset of sleep, defined as the loss of the righting reflex (the inability of the animal to right itself when placed on its back).

-

Measurement: The time from injection to the loss of the righting reflex (onset of sleep) and the time from the loss to the regaining of the righting reflex (duration of sleep) are recorded.

-

Dose-Response: The experiment is repeated with different doses of the test compound to determine the dose that produces the desired effect in 50% of the animals (ED₅₀).

In-Vitro Metabolism Studies

-

Preparation of Liver Microsomes and Hepatocytes: Liver microsomes and hepatocytes are prepared from rats according to standard laboratory procedures.

-

Incubation: this compound is incubated with the liver microsomal or hepatocyte preparations in the presence of necessary cofactors (e.g., NADPH).

-

Sample Analysis: At various time points, aliquots of the incubation mixture are taken, and the reaction is stopped. The samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and any metabolites.

High-Performance Liquid Chromatography (HPLC) for Quantification in Serum

A fast HPLC method has been developed for the simultaneous determination of this compound and its metabolite in mice serum.[1]

-

Extraction: Liquid-liquid extraction is used to isolate the compounds from the serum matrix.[1]

-

Column: A Chromolith Speed Rod monolithic silica column (100 mm × 4.6 mm i.d.) is used for chromatographic separation.[1]

-

Mobile Phase: An isocratic mobile phase consisting of 65:35 (v/v) 20 mM phosphate buffer (pH 7.0) and acetonitrile is employed.[1]

-

Flow Rate: The mobile phase is pumped at a flow rate of 2.5 mL/min.[1]

-

Detection: The elution of the analytes is monitored at 240 nm.[1]

-

Run Time: The total run time for the assay is 2 minutes.[1]

Conclusion and Future Directions

This compound is a promising ultra-short-acting hypnotic agent with a favorable preclinical profile. Its rapid onset and short duration of action, coupled with a lack of observed acute tolerance and side effects, make it an attractive candidate for further development. Future research should focus on elucidating the detailed mechanism of action, including its specific interactions with GABA-A receptor subtypes. Comprehensive pharmacokinetic and pharmacodynamic studies in various animal models, followed by clinical trials, will be necessary to fully evaluate its therapeutic potential and safety profile in humans. The development of a detailed and scalable synthetic route will also be critical for its eventual clinical and commercial viability.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, ultra-short acting hypnotic activity, and metabolic profile of ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a] [1,3]diazepin-3-carboxylate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 4. New ultra-short acting hypnotic: synthesis, biological evaluation, and metabolic profile of ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

The "Hie-124 Signaling Pathway" Is Not a Recognized Biological Pathway

Following a comprehensive review of scientific literature and biological databases, it has been determined that the "Hie-124 signaling pathway" is not an established or recognized signaling cascade in the field of molecular biology. Extensive searches for this term have not yielded any specific, credible scientific information, suggesting that "this compound" may be a misnomer, a typographical error, or a proprietary, non-public designation for a biological process.

As a result, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for a pathway that does not appear in the scientific literature. The core requirements of the request, including data presentation in tables, detailed methodologies, and Graphviz diagrams, are contingent on the existence of a known and described biological pathway.

Researchers, scientists, and drug development professionals seeking information on signaling pathways are advised to verify the nomenclature of the pathway of interest. It is possible that "this compound" is an abbreviation or internal code for a different, established pathway. For example, searches for similar terms have identified molecules such as:

-

GPR124 : A G-protein coupled receptor involved in the WNT7-specific canonical β-catenin signaling pathway, which plays a role in CNS angiogenesis.

-

CHIR-124 : A chemical inhibitor of the Chk1 kinase, which is involved in cell cycle checkpoint control.

-

BIO-124 : A ligand that binds to the PICK1 PDZ domain, which is involved in protein-protein interactions.

These examples are distinct from a signaling pathway designated "this compound." Without a valid and recognized pathway name, no further information or documentation can be provided. It is recommended to confirm the correct terminology to enable a successful literature search and analysis.

Methodological & Application

Hie-124 Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hie-124, chemically identified as ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1][2]diazepin-3-carboxylate, is a novel ultra-short-acting hypnotic agent. This document provides a summary of the available experimental protocols for the analysis and in vivo evaluation of this compound, based on published literature. The primary focus of existing research has been on the quantification of this compound and its metabolite in biological matrices and the assessment of its hypnotic effects in animal models. Detailed protocols for cellular and molecular assays are not yet publicly available.

I. In Vivo Hypnotic Activity Assessment

The hypnotic effects of this compound have been evaluated in murine models. The primary endpoints of these studies are the onset and duration of action.

Protocol: Assessment of Hypnotic Activity in Mice

-

Animal Model: Male Swiss mice are commonly used.

-

Drug Preparation: this compound is dissolved in a suitable vehicle, such as a mixture of propylene glycol, ethanol, and saline.

-

Administration: The solution is administered intravenously (IV).

-

Observation: Immediately after administration, mice are observed for the loss of the righting reflex, which is defined as the inability of the mouse to right itself when placed on its back.

-

Data Collection:

-

Onset of action: The time from injection to the loss of the righting reflex.

-

Duration of action: The time from the loss of the righting reflex to its spontaneous recovery.

-

II. Analytical Protocols for this compound Quantification

Accurate quantification of this compound and its primary metabolite is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) methods have been developed for this purpose.

A. High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the simultaneous determination of this compound and its metabolite in mouse serum.[1]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 100 µL of mouse serum, add the internal standard (e.g., carbamazepine).

-

Add 1 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

| Parameter | Condition |

| Column | Chromolith Speed Rod monolithic silica column (100 mm × 4.6 mm i.d.) |

| Mobile Phase | 20 mM phosphate buffer (pH 7.0) : acetonitrile (65:35, v/v) |

| Flow Rate | 2.5 mL/min |

| Detection | UV at 240 nm |

| Temperature | Ambient |

| Total Run Time | 2 minutes |

3. Method Validation Parameters

| Parameter | This compound | Metabolite |

| Linearity Range | 60–2000 ng/mL | 200–1600 ng/mL |

| Limit of Detection (LOD) | 20 ng/mL | 65 ng/mL |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

B. High-Performance Thin-Layer Chromatography (HPTLC) Method

This HPTLC method has been established for the quantitative analysis of this compound in spiked human plasma.

1. Sample Preparation

-

To plasma samples, add an internal standard (e.g., diazepam).

-

Perform protein precipitation and extraction with a suitable solvent.

-

Centrifuge to separate the supernatant.

-

Apply the clear supernatant to the HPTLC plate.

2. HPTLC Conditions

| Parameter | Condition |

| Stationary Phase | HPTLC plates |

| Mobile Phase | Chloroform : ethyl acetate (80:20, v/v) |

| Detection | Densitometric scanning at 265 nm |

3. Method Performance

| Parameter | Value |

| Linearity Range | 40–400 µg/mL |

| Correlation Coefficient (R) | 0.997 |

| Recovery | 93–102% |

| Within-run Precision (RSD%) | 2.1–4.6% |

| Between-run Precision (RSD%) | 2.1–4.6% |

III. Metabolic Profile of this compound

In vivo and in vitro studies in rats have shown that this compound is primarily metabolized to its corresponding carboxylic acid derivative.

Protocol: In Vitro Metabolism using Rat Liver Preparations

-

Preparation of Microsomes/Hepatocytes: Isolate liver microsomes or hepatocytes from rats using standard differential centrifugation techniques.

-

Incubation: Incubate this compound with the rat liver microsomal or hepatocyte preparations in the presence of necessary cofactors (e.g., NADPH for microsomal studies).

-

Sample Analysis: Analyze the incubation mixture using electrospray liquid chromatography-mass spectrometry (ESI LC-MS) to identify and quantify the metabolite.

IV. Signaling Pathways and Molecular Mechanisms

As of the current literature, the specific molecular targets and signaling pathways modulated by this compound have not been elucidated. Research in this area would likely involve target identification studies, receptor binding assays, and electrophysiological recordings to understand its mechanism of action on neuronal activity.

V. Visualizations

Caption: General experimental workflow for the characterization of this compound.

Caption: Primary metabolic pathway of this compound.

References

Application Notes and Protocols for Hie-124 in Cell Culture: A Preliminary Assessment

Note to the Reader: As of late 2025, publicly available scientific literature does not contain detailed studies, protocols, or signaling pathway information regarding the use of the small molecule Hie-124 (ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1][2]diazepin-3-carboxylate) in cell culture applications. Research on this compound has primarily focused on its properties as an ultra-short-acting hypnotic agent in in-vivo animal models and its metabolic profile in in-vitro liver preparations.[1][2][3][4]

The information presented herein is a generalized guide for researchers and drug development professionals interested in conducting initial in-vitro cell culture studies on a novel compound with characteristics similar to those described for this compound. The protocols and workflows are hypothetical and should be adapted based on empirical findings.

Introduction to this compound

This compound is a novel compound identified as an ultra-short-acting hypnotic.[1][2][4] Its primary characterization has been in the context of its sedative effects and rapid metabolism. In-vitro studies have been limited to analyzing its metabolic breakdown using rat liver microsomes and hepatocytes, which identified a carboxylic acid derivative as its only metabolite.[1][3] At present, its cellular targets, mechanism of action at the molecular level, and any effects on cellular signaling pathways remain uncharacterized in the scientific literature.

Hypothetical Workflow for Initial Cell Culture Investigation of a Novel Compound

For a novel compound like this compound where no prior cell culture data exists, a systematic approach is required to determine its basic cellular effects. The following workflow outlines a potential strategy for an initial investigation.

Caption: A hypothetical workflow for the initial in-vitro evaluation of a novel compound.

Experimental Protocols (General Templates)

The following are generalized protocols that would be foundational in assessing a novel compound's effects in cell culture.

Preparation of this compound Stock Solution

Objective: To prepare a sterile, high-concentration stock solution for reproducible dosing in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, conical-bottom polypropylene tubes

-

Vortex mixer

-

0.22 µm sterile syringe filter

Procedure:

-

Determine the desired stock concentration (e.g., 10 mM, 50 mM).

-

Weigh the appropriate amount of this compound powder in a sterile tube.

-

Add the calculated volume of sterile DMSO to achieve the desired concentration.

-

Vortex thoroughly until the compound is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability and to establish a non-toxic working concentration range.

Materials:

-

Selected cell line(s) (e.g., SH-SY5Y for neuronal, HepG2 for hepatic)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multi-well plate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the crystals.

-

Measure the absorbance at 570 nm using a multi-well plate reader.

-

Calculate cell viability as a percentage relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Quantitative Data Summary (Hypothetical)

As no experimental data for this compound in cell culture is available, the following table is a template for how such data would be presented.

| Parameter | Cell Line | Value | Notes |

| Solubility (DMSO) | N/A | Data not available | To be determined empirically. |

| IC50 (48 hr) | SH-SY5Y | Data not available | Cytotoxicity midpoint. |

| IC50 (48 hr) | HepG2 | Data not available | Cytotoxicity midpoint. |

| Max Non-Toxic Conc. | SH-SY5Y | Data not available | Highest concentration with >90% viability. |

| Effect on Proliferation | Various | Data not available | To be assessed using BrdU or similar assays. |

Potential Signaling Pathways for Investigation

Given this compound's classification as a hypnotic, its mechanism of action likely involves the central nervous system. Should it be investigated in neuronal cell cultures, several signaling pathways would be logical starting points for analysis.

Caption: Hypothetical signaling pathways potentially modulated by a novel hypnotic agent.

Conclusion for Researchers

The study of this compound in cell culture represents an unexplored area. The provided workflows and protocols are intended as a foundational guide for initiating such research. Any investigation should begin with basic solubility and cytotoxicity assessments to establish fundamental parameters. Subsequent functional and mechanistic studies will be crucial in elucidating the cellular effects of this compound and determining its potential for further development or as a tool for neurobiological research. All protocols must be optimized for the specific cell lines and experimental conditions used.

References

- 1. Synthesis, ultra-short acting hypnotic activity, and metabolic profile of ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a] [1,3]diazepin-3-carboxylate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 4. New ultra-short acting hypnotic: synthesis, biological evaluation, and metabolic profile of ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for miR-124 in Animal Models of Hypoxic-Ischemic Encephalopathy (HIE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxic-ischemic encephalopathy (HIE) is a significant cause of neurological deficits in newborns.[1] Research into therapeutic interventions often involves animal models to understand the pathophysiology and test potential treatments. MicroRNA-124 (miR-124) has emerged as a key regulator in neuronal fate and may play a role in the progression of HIE.[1][2] These application notes provide detailed protocols for the administration of miR-124 mimics or inhibitors in animal models of HIE, based on established methodologies for oligonucleotide delivery in laboratory animals.

Mechanism of Action

MiR-124 is a microRNA that plays a crucial role in neuronal differentiation and maturation.[2] In the context of HIE, the JAK-STAT signaling pathway has been identified as significant.[1] While the direct interaction of miR-124 with the JAK-STAT pathway in HIE is an area of ongoing research, miR-124 is known to influence neuronal development and response to injury. One identified mechanism of miR-124 involves the direct targeting of the RNA-binding protein Zfp36L1, which is implicated in ARE-mediated mRNA decay, thereby influencing the expression of neurogenic factors.[2]

Below is a diagram illustrating a potential signaling pathway involving miR-124.

Caption: A simplified diagram of a potential miR-124 signaling pathway in response to hypoxic-ischemic stress.

Dosage and Administration

The effective dosage and administration route for miR-124 mimics or inhibitors in animal models can vary based on the specific formulation, animal species, and experimental goals. The following table summarizes general guidelines for the administration of oligonucleotides, which can be adapted for miR-124 studies.

| Parameter | Mouse | Rat | General Considerations |

| Route of Administration | Intracerebroventricular (ICV), Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC) | Intracerebroventricular (ICV), Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC) | Route selection depends on the target tissue and desired systemic vs. local effect.[3] ICV is common for direct brain delivery.[4] |

| Dosage Range (general) | 1-10 mg/kg for systemic administration; 1-10 µg for ICV | 1-10 mg/kg for systemic administration; 1-10 µg for ICV | Dose should be determined by dose-response studies. Excessive doses may lead to adverse effects.[5] |

| Volume (IP) | Up to 10 ml/kg | Up to 10 ml/kg | Aspirate before injecting to avoid administration into the bladder or GI tract.[6][7] |

| Volume (IV - bolus) | Up to 5 ml/kg | Up to 5 ml/kg | Use lateral tail vein.[4] |

| Volume (SC) | Up to 10 ml/kg | Up to 5 ml/kg | Absorption may be slower than other parenteral routes.[6][7] |

| Frequency | Daily to weekly | Daily to weekly | Dependent on the half-life of the compound and the experimental design. |

Experimental Protocols

Animal Model of HIE

A common method to induce HIE in neonatal rodents is the Rice-Vannucci model, which involves unilateral common carotid artery ligation followed by exposure to a hypoxic environment.

Preparation of miR-124 Mimic/Inhibitor

-

Use pharmaceutical-grade compounds when available.[4]

-

Reconstitute the lyophilized miR-124 mimic, inhibitor, or scrambled control oligonucleotide in sterile, nuclease-free saline or phosphate-buffered saline (PBS) to the desired stock concentration.

-

Aliquot and store at -80°C until use.

Administration Protocol (Intracerebroventricular Injection)

Intracranial injections require anesthesia and stereotactic equipment.[6] This procedure must be approved by the Institutional Animal Care and Use Committee (IACUC).[6]

-

Anesthetize the animal pup using an appropriate anesthetic (e.g., isoflurane).

-

Place the pup in a stereotactic frame.

-

Make a small incision in the scalp to expose the skull.

-

Using a Hamilton syringe, slowly inject the prepared miR-124 solution into the lateral ventricle.

-

Suture the incision and allow the animal to recover on a warming pad.

-

Monitor the animal for any adverse effects.

Post-Administration Monitoring and Analysis

-

Behavioral Testing: Assess neurological function using tests such as the negative geotaxis test and open field test.

-

Histological Analysis: At the end of the experiment, perfuse the animals and collect brain tissue. Analyze brain sections for infarct volume (TTC staining) and neuronal damage (Nissl staining).

-

Molecular Analysis: Use techniques like qRT-PCR and Western blotting to measure the expression of miR-124 and its target genes in brain tissue.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of miR-124 in an animal model of HIE.

Caption: A flowchart of the experimental workflow for HIE animal model studies involving miR-124.

References

- 1. An integrated analysis of hypoxic–ischemic encephalopathy‐related cell sequencing outcomes via genes network construction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A miR-124-mediated post-transcriptional mechanism controlling the cell fate switch of astrocytes to induced neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 5. Extrapolating from animal studies to the efficacy in humans of a pretreatment combination against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. az.research.umich.edu [az.research.umich.edu]

- 7. animal.research.wvu.edu [animal.research.wvu.edu]

Application Notes and Protocols for Hie-124 Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hie-124 is an investigational nonbenzodiazepine small molecule with potential short-acting hypnotic effects[1]. Its chemical formula is C10H12N2O3S with a molar mass of 240.28 g/mol [1][2][3]. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for formulation development and ensuring safety and efficacy. These application notes provide detailed protocols for assessing the aqueous solubility and stability of this compound, crucial parameters for its progression through the drug development pipeline. The data presented herein is hypothetical and for illustrative purposes.

This compound Solubility Testing

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low absorption and insufficient therapeutic effect. This section outlines a protocol for determining the thermodynamic solubility of this compound in various aqueous media relevant to the physiological environment of the gastrointestinal tract. Thermodynamic solubility measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium[4].

Experimental Protocol: Thermodynamic Solubility of this compound

Objective: To determine the equilibrium solubility of this compound in water, phosphate-buffered saline (PBS) pH 7.4, and simulated gastric fluid (SGF) pH 1.2.

Materials:

-

This compound powder

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

-

HPLC-grade acetonitrile and water

-

Formic acid

-

Vortex mixer

-

Thermostatic shaker incubator

-

0.22 µm syringe filters

-

HPLC system with UV detector

Methodology:

-

Preparation of Media: Prepare PBS and SGF according to standard laboratory procedures.

-

Sample Preparation: Add an excess amount of this compound powder to separate vials containing 1 mL of each test medium (water, PBS, and SGF). The presence of undissolved solid is necessary to ensure saturation[5].

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker incubator set at 25°C and 150 rpm for 24 hours to allow the solution to reach equilibrium.

-

Sample Collection and Filtration: After 24 hours, visually confirm the presence of undissolved this compound in each vial. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any solid particles.

-

Quantification: Dilute the filtered samples with an appropriate volume of mobile phase. Analyze the concentration of this compound in each sample using a validated HPLC-UV method.

-

Data Analysis: Construct a calibration curve using known concentrations of this compound. Use the calibration curve to determine the concentration of this compound in the diluted samples and calculate the solubility in each medium.

Data Presentation: Hypothetical Solubility of this compound

| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Deionized Water | 7.0 | 25 | 15.2 | 0.063 |

| Phosphate-Buffered Saline | 7.4 | 25 | 18.5 | 0.077 |

| Simulated Gastric Fluid | 1.2 | 25 | 150.8 | 0.628 |

Experimental Workflow: Solubility Testing

Caption: Workflow for Thermodynamic Solubility Testing of this compound.

This compound Stability Testing

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light[6][7]. A stability-indicating analytical method is a validated procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients[8][9].

Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method

Objective: To develop a stability-indicating HPLC method for this compound and to assess its stability under various stress conditions (forced degradation).

Materials:

-

This compound powder

-

HPLC-grade acetonitrile and water

-

Formic acid, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

-

HPLC system with a photodiode array (PDA) detector

-

Photostability chamber

-

Oven

Methodology:

-

HPLC Method Development: Develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products. A C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid is a common starting point. A PDA detector is used to check for peak purity.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.

-

Oxidative Degradation: Treat this compound solution with 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Expose solid this compound powder to 80°C in an oven for 48 hours.

-

Photostability: Expose solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[6].

-

-

Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all stressed samples to an appropriate concentration and analyze using the developed HPLC method.

-

Method Validation: The stability-indicating nature of the method is confirmed if the degradation product peaks are well-resolved from the parent this compound peak, and the peak purity of this compound is maintained in the presence of its degradants.

Data Presentation: Hypothetical Forced Degradation Data for this compound

| Stress Condition | % Assay of this compound Remaining | % Total Degradation | Number of Degradants |

| 0.1 M HCl, 60°C, 24h | 85.2 | 14.8 | 2 |

| 0.1 M NaOH, RT, 24h | 78.9 | 21.1 | 3 |

| 3% H2O2, RT, 24h | 92.5 | 7.5 | 1 |

| Thermal (80°C), 48h | 98.1 | 1.9 | 1 |

| Photolytic | 95.7 | 4.3 | 2 |

Experimental Workflow: Stability Testing

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Hypothetical Signaling Pathway Interaction

While the precise mechanism of action for this compound is not publicly available, nonbenzodiazepine hypnotics typically act as positive allosteric modulators of the GABAA receptor. The following diagram illustrates a generalized pathway for such a compound. This is a hypothetical representation and does not specifically depict the action of this compound.

Caption: Hypothetical Signaling Pathway for a GABAA Receptor Modulator.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial characterization of this compound's solubility and stability. The hypothetical data illustrates the expected outcomes of such studies and highlights the importance of these assessments in early-stage drug development. A comprehensive understanding of these physicochemical properties is essential for guiding formulation strategies and ensuring the development of a safe, stable, and effective drug product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H12N2O3S | CID 11447815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ICH Stability Testing Guidelines ONline 9-5-24.pdf [slideshare.net]

- 8. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 9. ijcrt.org [ijcrt.org]

Application Notes and Protocols for Western Blot Analysis in Hypoxic-Ischemic Encephalopathy (HIE) Research

A Note on "Hie-124": Initial searches indicate that "this compound" refers to a novel ultra-short-acting hypnotic agent and is not a reagent for Western blot analysis.[1] The following application notes are tailored for researchers studying Hypoxic-Ischemic Encephalopathy (HIE), a condition where Western blot analysis is a critical tool for understanding molecular pathways.

These protocols provide a framework for the analysis of key proteins in brain tissue samples from animal models of HIE. The methodologies described are foundational and can be adapted for specific protein targets of interest in HIE research.

Introduction

Hypoxic-ischemic encephalopathy (HIE) is a significant cause of brain injury in newborns, resulting from oxygen deprivation to the brain.[2] Understanding the molecular mechanisms underlying HIE is crucial for the development of effective therapies. Western blot analysis is a fundamental technique used to detect and quantify changes in protein expression in response to hypoxic-ischemic insults. This document provides a detailed protocol for performing Western blot analysis on brain tissue lysates to investigate signaling pathways implicated in HIE, such as the PI3K/Akt/HIF-1α pathway.[3]

Signaling Pathway of Interest: PI3K/Akt/HIF-1α in HIE

Hypoxia-inducible factor-1alpha (HIF-1α) is a master regulator of the cellular response to low oxygen. Its activation is a key event in HIE. The PI3K/Akt signaling pathway is a known upstream regulator of HIF-1α.[3] The following diagram illustrates this pathway.

Caption: PI3K/Akt/HIF-1α signaling pathway in HIE.

Experimental Workflow

The overall workflow for Western blot analysis of HIE brain tissue samples is depicted below.

Caption: Western blot experimental workflow.

Detailed Protocols

Sample Preparation: Brain Tissue Lysis

This protocol is designed for the extraction of total protein from rodent brain tissue.

Materials:

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

Dounce homogenizer

-

Microcentrifuge tubes

-

Ice

Procedure:

-

Excise brain tissue (e.g., hippocampus, cortex) and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.

-

On ice, add 500 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to a pre-weighed, frozen tissue sample (approximately 50-100 mg).

-

Homogenize the tissue using a Dounce homogenizer until no visible tissue clumps remain.

-

Incubate the homogenate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

-

Carefully transfer the supernatant (total protein lysate) to a new pre-chilled microcentrifuge tube.

-

Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

-

Store the protein lysates at -80°C.

Western Blotting Protocol

Materials:

-

Protein lysates

-

Laemmli sample buffer (4X)

-

Precast polyacrylamide gels (e.g., 4-15% gradient)

-

SDS-PAGE running buffer

-

Western transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Sample Preparation for SDS-PAGE: Thaw protein lysates on ice. Mix 30 µg of protein with Laemmli sample buffer to a final concentration of 1X. Heat the samples at 95°C for 5 minutes.

-

SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of the polyacrylamide gel. Run the gel in SDS-PAGE running buffer at 100-150V until the dye front reaches the bottom of the gel.

-

Protein Transfer: Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer. Assemble the transfer stack and transfer the proteins from the gel to the PVDF membrane at 100V for 1 hour at 4°C.

-

Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[4]

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration (see Table 1). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer (see Table 2). Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane in the ECL substrate for 1-5 minutes.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

Data Presentation: Quantitative Tables

The following tables provide example parameters for the Western blot analysis of key proteins in the PI3K/Akt/HIF-1α pathway.

Table 1: Primary Antibody Dilutions and Incubation Conditions

| Target Protein | Supplier & Cat. No. | Molecular Weight (kDa) | Dilution Factor | Incubation Conditions |

| p-Akt (Ser473) | Cell Signaling #4060 | 60 | 1:1000 | 4°C, Overnight |

| Total Akt | Cell Signaling #9272 | 60 | 1:1000 | 4°C, Overnight |

| HIF-1α | Novus Bio. NB100-479 | 120 | 1:500 | 4°C, Overnight |

| β-Actin | Abcam ab8227 | 42 | 1:5000 | 4°C, Overnight |

Table 2: Secondary Antibody Dilutions and Incubation Conditions

| Secondary Antibody | Supplier & Cat. No. | Dilution Factor | Incubation Conditions |

| Anti-rabbit IgG, HRP-linked | Cell Signaling #7074 | 1:2000 | Room Temp, 1 hour |

| Anti-mouse IgG, HRP-linked | Cell Signaling #7076 | 1:2000 | Room Temp, 1 hour |

Table 3: Hypothetical Densitometry Analysis of Protein Expression in HIE

| Protein | Control (Relative Density) | HIE (Relative Density) | Fold Change (HIE/Control) | p-value |

| p-Akt/Total Akt | 1.0 ± 0.15 | 2.5 ± 0.30 | 2.5 | <0.01 |

| HIF-1α/β-Actin | 1.0 ± 0.20 | 3.8 ± 0.45 | 3.8 | <0.001 |

Data are represented as mean ± standard deviation. Statistical analysis was performed using a Student's t-test.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Weak Signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. |

| Low protein expression | Increase protein load per lane. | |

| Antibody concentration too low | Optimize primary and secondary antibody concentrations. | |

| High Background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., BSA instead of milk). |

| Antibody concentration too high | Decrease primary and/or secondary antibody concentrations. | |

| Insufficient washing | Increase the number and duration of wash steps. | |

| Non-specific Bands | Non-specific antibody binding | Use a more specific primary antibody; increase stringency of washes. |

| Protein degradation | Ensure adequate protease inhibitors are used during sample preparation. |

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the application of Western blot analysis in the study of HIE. By carefully optimizing each step of the process, from sample preparation to data analysis, researchers can obtain reliable and reproducible data on protein expression changes, contributing to a better understanding of the molecular basis of HIE and the identification of potential therapeutic targets.

References

- 1. Liquid chromatographic high-throughput analysis of the new ultra-short acting hypnotic ‘this compound’ and its metabolite in mice serum using a monolithic silica column - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Targeting the Multiple Complex Processes of Hypoxia-Ischemia to Achieve Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling pathway involved in hypoxia-inducible factor-1alpha regulation in hypoxic-ischemic cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img.abclonal.com [img.abclonal.com]

Application Notes and Protocols for High-Throughput Screening: An Analysis of Available Information for Hie-124

A comprehensive review of scientific literature and public databases reveals no established application or protocol for the use of the compound Hie-124 in high-throughput screening (HTS) for drug discovery. The available information identifies this compound as a novel, ultra-short-acting hypnotic and anticonvulsant agent. Research has predominantly focused on its analytical detection and pharmacokinetic properties, rather than its utility as a tool or target in HTS campaigns.

Understanding this compound: A Summary of Current Knowledge

This compound, chemically identified as Ethyl 8-oxo-5,6,7,8-tetrahydrothiazolo[3,2-a][1][2]diazepin-3-carboxylate, is a central nervous system active compound.[2] The primary and only significant body of research found describes a high-performance liquid chromatography (HPLC) method for the rapid and simultaneous determination of this compound and its metabolite in mice serum.[1][3] This method is referred to as a "high-throughput analysis" in the context of its speed and efficiency in processing samples for pharmacokinetic studies, which is distinct from the use of a compound in high-throughput screening for identifying new bioactive molecules.[1]

There is no publicly available information regarding the specific biological target or the precise mechanism of action of this compound that would enable the design of a high-throughput screening assay. Without a known target or signaling pathway, developing a relevant and robust HTS assay is not feasible.

The Absence of HTS Data and Protocols for this compound

A thorough search for quantitative data typically associated with HTS, such as IC50 values, Z' factors, or signal-to-background ratios for this compound in screening assays, yielded no results. Similarly, detailed experimental protocols for cell-based or biochemical assays using this compound in a screening context are not available in the public domain.

Consequently, the creation of detailed application notes, experimental protocols, and data tables as requested is not possible due to the foundational scientific information being absent.

Potential for Misidentification

It is conceivable that the query for "this compound" may be a result of a misunderstanding or a typographical error. The scientific literature contains information on similarly named entities that are actively studied in contexts relevant to drug discovery and cellular pathways, such as:

-

miR-124: A microRNA that plays a crucial role in neurogenesis and has been investigated as a therapeutic target for central nervous system injuries and diseases.[4][5][6]

-

Iodine-124: A radioisotope used in positron emission tomography (PET) for in vivo cell tracking and imaging, which can be a tool in drug development.

However, these are distinct molecular entities and are not chemically related to the compound this compound.

Conclusion

Based on an extensive review of available scientific literature, there is no evidence to support the use of this compound in high-throughput screening applications for drug discovery. The compound is characterized as a hypnotic agent, and research has been limited to its analytical detection. Therefore, the requested detailed application notes, protocols, and visualizations cannot be generated. Researchers and scientists interested in this area are advised to verify the name and application of the compound of interest. Should "this compound" be a proprietary or very recently developed tool for HTS, this information is not yet in the public domain.

References

- 1. Liquid chromatographic high-throughput analysis of the new ultra-short acting hypnotic 'this compound' and its metabolite in mice serum using a monolithic silica column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. miR-124: A Promising Therapeutic Target for Central Nervous System Injuries and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MicroRNA‑124: an emerging therapeutic target in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A miR-124-mediated post-transcriptional mechanism controlling the cell fate switch of astrocytes to induced neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigational Compound Hie-124: Application Notes on Safety and Handling Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Hie-124 is an investigational nonbenzodiazepine drug.[1] As of the latest available information, a comprehensive Material Safety Data Sheet (MSDS) with detailed toxicological data and specific handling procedures for this compound is not publicly available. The following application notes and protocols are based on general best practices for handling investigational chemical compounds in a research and development setting. All procedures should be conducted with a thorough risk assessment and in compliance with institutional and national safety guidelines.

Introduction

This compound is a novel nonbenzodiazepine compound under investigation for its potential short-acting hypnotic effects.[1] As with any investigational new drug, understanding and implementing rigorous safety and handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of the research. This document provides a generalized framework for the safe handling, storage, and disposal of this compound in a laboratory environment, along with protocols for solution preparation and in-vitro cell-based assays.

Hazard Identification and Risk Assessment

Due to the limited public information on the toxicological properties of this compound, a precautionary approach must be adopted. The primary hazards are assumed to be potential toxicity upon ingestion, inhalation, or skin contact, as well as unknown long-term health effects.

Assumed Risks:

-

Acute Toxicity: Potential for adverse effects following a single exposure.

-

Chronic Toxicity: Unknown long-term health effects from repeated exposure.

-

Irritancy: Potential for skin, eye, and respiratory tract irritation.

-

Sensitization: Potential to cause allergic reactions upon repeated exposure.

A thorough risk assessment should be performed by the principal investigator and the institutional safety officer before any work with this compound commences.

Quantitative Data Summary

As specific quantitative safety data for this compound is not available, the following table provides a template for the types of information that should be sought from the compound supplier or determined through appropriate analytical methods.

| Data Point | Value | Source/Reference |

| LD50 (Oral, Rat) | Data Not Available | - |

| LD50 (Dermal, Rabbit) | Data Not Available | - |

| LC50 (Inhalation) | Data Not Available | - |

| Occupational Exposure Limit (OEL) | Not Established | - |

| Permissible Exposure Limit (PEL) | Not Established | - |

| Boiling Point | Data Not Available | - |

| Melting Point | Data Not Available | - |

| Solubility | Data Not Available (To be determined experimentally) | - |

| Vapor Pressure | Data Not Available | - |

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.

| PPE Item | Specification |

| Gloves | Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated. |

| Eye Protection | Chemical safety goggles or a face shield. |

| Lab Coat | A fully buttoned, long-sleeved lab coat. A disposable gown is recommended for handling larger quantities. |

| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound or when there is a risk of aerosol generation. |

| Footwear | Closed-toe shoes. |

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving a novel compound like this compound. These should be adapted based on experimental needs and institutional policies.

5.1. Protocol for Preparation of a 10 mM Stock Solution

-

Preparation:

-

Perform all work in a certified chemical fume hood.

-

Ensure all necessary PPE is worn.

-

Calculate the required mass of this compound based on its molecular weight and the desired volume of stock solution.

-

-

Weighing:

-

Carefully weigh the required amount of this compound powder using an analytical balance within the fume hood.

-

Use anti-static weighing paper or a tared vial to minimize powder dispersal.

-

-

Solubilization:

-

Transfer the weighed powder to an appropriate sterile, conical tube.

-

Add the desired solvent (e.g., DMSO, ethanol) dropwise to the powder to dissolve it.

-

Vortex or sonicate briefly at room temperature until the compound is fully dissolved.

-

Bring the solution to the final desired volume with the solvent.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and preparer's initials.

-

Store at -20°C or -80°C in a designated and clearly labeled freezer.

-

5.2. Protocol for In-Vitro Cell-Based Assay

-

Cell Culture:

-

Culture the desired cell line in appropriate media and conditions until they reach the desired confluency for the experiment.

-

-

Treatment Preparation:

-

In a biological safety cabinet, thaw an aliquot of the this compound stock solution.

-

Prepare serial dilutions of the this compound stock solution in fresh, serum-free or low-serum cell culture media to achieve the final desired experimental concentrations.

-

-

Cell Treatment:

-

Remove the old media from the cultured cells.

-

Add the media containing the different concentrations of this compound to the respective wells or flasks.

-

Include appropriate controls (e.g., vehicle control with solvent only, positive control, negative control).

-

-

Incubation:

-

Incubate the treated cells for the desired experimental duration under standard cell culture conditions.

-

-

Downstream Analysis:

-

Following incubation, perform the desired downstream analysis (e.g., cell viability assay, protein extraction for Western blotting, RNA extraction for qPCR).

-

Spill and Emergency Procedures

6.1. Minor Spill (Powder):

-

Restrict access to the area.

-

Wearing appropriate PPE, gently cover the spill with absorbent paper towels to avoid raising dust.

-

Dampen the paper towels with a suitable solvent (e.g., 70% ethanol) to wet the powder.

-

Carefully wipe up the spill, working from the outside in.

-

Place all contaminated materials in a sealed bag for hazardous waste disposal.

-

Clean the spill area with soap and water.

6.2. Minor Spill (Solution):

-

Restrict access to the area.

-

Wearing appropriate PPE, absorb the spill with absorbent pads or granules.

-

Place all contaminated materials in a sealed bag for hazardous waste disposal.

-

Clean the spill area with soap and water.

6.3. In Case of Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

-

Inhalation: Move to fresh air immediately.

-

Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.